molecular formula C19H14N2O5S B403709 3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE

3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE

Cat. No.: B403709
M. Wt: 382.4g/mol
InChI Key: CUXQAQSPRRZJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3-Nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one is a complex organic compound that combines a thiazolidine ring, a nitrophenyl group, and a chromenone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one typically involves multi-step reactions. One common method starts with the preparation of the thiazolidine ring, which can be synthesized by reacting 3-nitrobenzaldehyde with cysteine in the presence of a suitable catalyst. The resulting thiazolidine intermediate is then coupled with 2H-chromen-2-one through a carbonylation reaction to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Solvent-free microwave-assisted synthesis has also been explored as a green chemistry approach to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction and substituted thiazolidine derivatives from nucleophilic substitution.

Scientific Research Applications

3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can undergo redox reactions, affecting cellular pathways. The chromenone structure can intercalate with DNA, influencing gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one is unique due to its combination of a thiazolidine ring, nitrophenyl group, and chromenone structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H14N2O5S

Molecular Weight

382.4g/mol

IUPAC Name

3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one

InChI

InChI=1S/C19H14N2O5S/c22-17(15-11-12-4-1-2-7-16(12)26-19(15)23)20-8-9-27-18(20)13-5-3-6-14(10-13)21(24)25/h1-7,10-11,18H,8-9H2

InChI Key

CUXQAQSPRRZJSK-UHFFFAOYSA-N

SMILES

C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.